molecular formula C7H11BO4S B11748672 [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid

[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid

Cat. No.: B11748672
M. Wt: 202.04 g/mol
InChI Key: GFPCLPLIAWBOJE-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a boronic acid group and a methoxyethoxy side chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The methoxyethoxy side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Boranes.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Boronic acids have been extensively studied for their potential in cancer therapy. The unique ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeting specific biomolecules in cancer cells. For instance, [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid can be utilized to enhance the selectivity of drug delivery systems, particularly in targeting cancer cells that overexpress certain receptors or enzymes associated with tumor growth .

1.2 Antibacterial Properties
Recent studies have demonstrated that boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The structure of this compound allows it to interact effectively with these enzymes, potentially leading to the development of new antibacterial agents against resistant strains .

Organic Synthesis Applications

2.1 Catalysts in Organic Reactions
Boronic acids are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the thiophene moiety in this compound enhances its reactivity and selectivity in these reactions, making it a useful building block for synthesizing complex organic molecules .

2.2 Synthesis of Novel Materials
The incorporation of thiophene derivatives into polymer matrices has shown promise in developing conductive materials and sensors. The unique electronic properties of thiophene combined with the boronic acid functionality can lead to materials with enhanced conductivity and stability, suitable for applications in organic electronics and photovoltaic devices .

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound in various applications. Modifications to the thiophene ring or the boronic acid group can significantly influence biological activity and reactivity in synthetic processes. Research suggests that variations in substituents can enhance selectivity towards specific targets while minimizing off-target effects .

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other Lewis bases, making it useful in sensing applications . The thiophene ring contributes to the compound’s electronic properties, enhancing its reactivity and stability in various chemical environments.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring instead of a thiophene ring.

    Thiophene-2-boronic Acid: Similar to [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid but lacks the methoxyethoxy side chain.

    Pinacol Boronic Esters: Boronic acid derivatives with pinacol protecting groups.

Uniqueness:

Biological Activity

[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to other biologically active boron-containing compounds, which have been explored for their roles in various therapeutic applications, including cancer treatment and enzyme inhibition.

Boronic acids, including this compound, are known to interact with biological targets through reversible covalent bonding with hydroxyl groups in proteins. This interaction can lead to the inhibition of specific enzymes or pathways critical for disease progression. The compound's mechanism is largely attributed to its ability to target proteasomal degradation pathways and kinases involved in cellular signaling.

Anticancer Activity

Research has indicated that boronic acids exhibit significant anticancer properties by inhibiting proteasome activity. For instance, Velcade (bortezomib), a well-known boronic acid derivative, selectively inhibits the 26S proteasome, leading to increased apoptosis in cancer cells. Similar mechanisms are expected for this compound, potentially making it a candidate for further investigation in oncology.

Enzyme Inhibition

Studies have shown that boronic acids can effectively inhibit various enzymes, including serine and cysteine proteases. This inhibition is crucial in diseases where these enzymes play a role in pathological processes. For example, the inhibition of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and cancers, has been linked to compounds structurally similar to this compound .

Case Studies

  • BTK Inhibition : A study highlighted the potential of thieno[3,2-d]pyrimidine derivatives as BTK inhibitors. The findings suggest that modifications at specific positions can enhance selectivity and potency against B cells while minimizing effects on T cells . This indicates that this compound may similarly function as a selective BTK inhibitor.
  • Antifungal Activity : Boron-containing compounds have demonstrated antifungal properties in clinical trials. For instance, AN2690 and AN2728 are in development for treating fungal infections and showcase the therapeutic potential of boron derivatives .

Data Table: Biological Activities of Boronic Acids

Compound NameActivity TypeTarget/MechanismReference
This compoundPotential BTK InhibitorInhibition of B cell signaling
Velcade (Bortezomib)Proteasome InhibitorInduces apoptosis in cancer cells
AN2690AntifungalTargets fungal cell wall synthesis

Properties

Molecular Formula

C7H11BO4S

Molecular Weight

202.04 g/mol

IUPAC Name

[3-(2-methoxyethoxy)thiophen-2-yl]boronic acid

InChI

InChI=1S/C7H11BO4S/c1-11-3-4-12-6-2-5-13-7(6)8(9)10/h2,5,9-10H,3-4H2,1H3

InChI Key

GFPCLPLIAWBOJE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)OCCOC)(O)O

Origin of Product

United States

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